molecular formula C13H19NO B5787933 N-tert-butyl-2,5-dimethylbenzamide CAS No. 148315-31-5

N-tert-butyl-2,5-dimethylbenzamide

Cat. No.: B5787933
CAS No.: 148315-31-5
M. Wt: 205.30 g/mol
InChI Key: ZIRFIVHCFGYUQX-UHFFFAOYSA-N
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Properties

IUPAC Name

N-tert-butyl-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-6-7-10(2)11(8-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRFIVHCFGYUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358936
Record name Benzamide, N-(1,1-dimethylethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148315-31-5
Record name Benzamide, N-(1,1-dimethylethyl)-2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2,5-dimethylbenzamide typically involves the reaction of 2,5-dimethylbenzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the corresponding acid chloride, which then reacts with tert-butylamine to yield the desired amide .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-butyl-2,5-dimethylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-butyl-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The amide group can form hydrogen bonds with biological molecules, influencing their function. The tert-butyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-2,5-dimethylbenzamide is unique due to the specific positioning of the tert-butyl and methyl groups, which influence its chemical reactivity and physical properties. This unique structure makes it a valuable compound for various applications in research and industry .

Biological Activity

N-tert-butyl-2,5-dimethylbenzamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by a benzene ring substituted with an amide group. The tert-butyl group contributes to the compound's hydrophobicity and steric bulk, which can influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, which may mediate its pharmacological effects.
  • Cellular Uptake : The hydrophobic nature of the tert-butyl group may enhance membrane permeability, facilitating cellular uptake.

Anticancer Activity

Recent studies have indicated that various benzamide derivatives exhibit anticancer properties. For instance, this compound has been investigated for its potential to inhibit tumor growth in several cancer cell lines.

Cancer Type IC50 (µM) Mechanism
Breast Cancer (MCF-7)12.5Induction of apoptosis
Lung Cancer (A549)8.0Cell cycle arrest
Colorectal Cancer (HT-29)10.0Inhibition of proliferation

These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies indicate that it exhibits significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)4
Escherichia coli8
Candida albicans16

The compound's effectiveness against MRSA highlights its potential as a candidate for antibiotic development.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested on MCF-7 breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties against MRSA and other pathogens. The compound was shown to have a MIC value of 4 µg/mL against MRSA, indicating strong antimicrobial activity. This study emphasized the importance of the tert-butyl moiety in enhancing membrane penetration and stability against metabolic degradation .

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